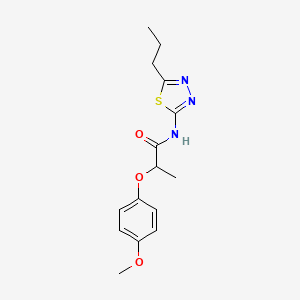
2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenoxy group attached to a propanamide moiety, which is further linked to a 5-propyl-1,3,4-thiadiazol-2-yl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyphenol and propanoic acid derivatives.
Reaction Steps:
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic substitution reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including anti-inflammatory and antimicrobial properties. Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
2-(4-Methoxyphenoxy)propanoic Acid: Similar structure but lacks the thiadiazole group.
5-Propyl-1,3,4-thiadiazol-2-yl derivatives: Similar core structure but different substituents.
Uniqueness: The presence of both the methoxyphenoxy group and the thiadiazole ring makes this compound unique, potentially offering distinct biological and chemical properties compared to its analogs.
This compound represents a promising area of research with diverse applications across multiple fields. Further studies are essential to unlock its full potential and understand its mechanisms better.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-5-13-17-18-15(22-13)16-14(19)10(2)21-12-8-6-11(20-3)7-9-12/h6-10H,4-5H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPAEKYDEGYQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5252590.png)
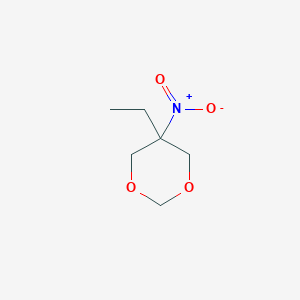
![2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5252604.png)
![2-[4-(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B5252606.png)

![N-benzyl-N-(7-bicyclo[4.1.0]heptanyl)benzamide](/img/structure/B5252618.png)
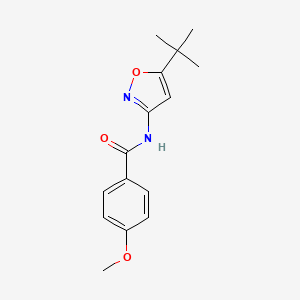
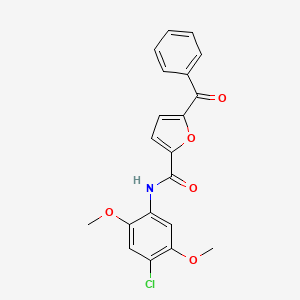
![N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide](/img/structure/B5252645.png)
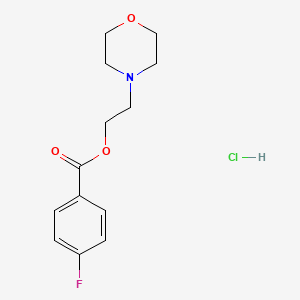
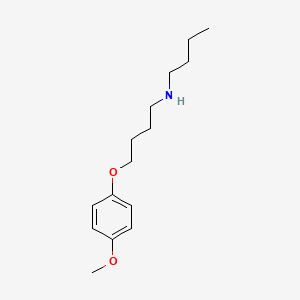
![2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5252669.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5252691.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5252694.png)
